molecular formula C16H14N4O3S B4519121 4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B4519121
M. Wt: 342.4 g/mol
InChI Key: FSBMDVBTMCORJJ-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and suitable electrophiles.

    Attachment of the Methoxypyridinyl Group: The methoxypyridinyl group can be attached through nucleophilic substitution reactions, using methoxypyridine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles or nucleophiles, solvents such as dichloromethane or ethanol, varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Regulating the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide: The parent compound with unique methoxyphenyl and methoxypyridinyl groups.

    4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxylic acid: A derivative with a carboxylic acid group instead of the carboxamide group.

    4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-amine: A derivative with an amine group instead of the carboxamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-22-12-6-3-10(4-7-12)14-15(24-20-19-14)16(21)18-11-5-8-13(23-2)17-9-11/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBMDVBTMCORJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide
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4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide
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4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 4
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4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 5
4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 6
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4-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide

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